tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminopropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl carbamate and 1-(3-aminopropanoyl)piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In the field of medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
- tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl (3-aminopropyl)carbamate
Uniqueness: tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it different from other carbamates. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C13H25N3O3 |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-9,14H2,1-3H3,(H,15,18) |
InChI Key |
PTABXYCHJUHPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCN |
Origin of Product |
United States |
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